molecular formula C3H9NO2 B1311273 O-(2-methoxyethyl)hydroxylamine CAS No. 54149-39-2

O-(2-methoxyethyl)hydroxylamine

Cat. No.: B1311273
CAS No.: 54149-39-2
M. Wt: 91.11 g/mol
InChI Key: KVGGSRKAJYWCQS-UHFFFAOYSA-N
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Description

O-(2-methoxyethyl)hydroxylamine: is an organic compound with the molecular formula C3H9NO2. It is a hydroxylamine derivative, characterized by the presence of a methoxyethyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields of scientific research and industry.

Scientific Research Applications

O-(2-methoxyethyl)hydroxylamine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various hydroxylamine derivatives.

    Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for “O-(2-methoxyethyl)hydroxylamine” includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(2-methoxyethyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methanol and chloroform as solvents, with the reaction being carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroxylamine hydrochloride with ethyl acetate and sodium hydroxide solution in a microchannel reaction module . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: O-(2-methoxyethyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of O-(2-methoxyethyl)hydroxylamine involves its interaction with molecular targets through nucleophilic substitution and oxidation-reduction reactions. The compound can modify proteins and enzymes by reacting with specific amino acid residues, thereby altering their function and activity. These interactions are crucial in understanding the biochemical pathways and developing targeted therapies .

Comparison with Similar Compounds

    Methoxyamine: Another hydroxylamine derivative with similar reactivity but different structural properties.

    Hydroxylamine: The parent compound of O-(2-methoxyethyl)hydroxylamine, used in various chemical reactions and industrial applications.

    O-(2-ethoxyethyl)hydroxylamine: A compound with an ethoxyethyl group instead of a methoxyethyl group, exhibiting similar chemical behavior.

Uniqueness: this compound is unique due to its specific methoxyethyl group, which imparts distinct reactivity and solubility properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .

Properties

IUPAC Name

O-(2-methoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c1-5-2-3-6-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGGSRKAJYWCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160556-34-3
Record name Poly(oxy-1,2-ethanediyl), α-amino-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160556-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80443613
Record name O-(2-Methoxy-ethyl)-hydroxylamine
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URL https://comptox.epa.gov/dashboard/DTXSID80443613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-39-2
Record name O-(2-Methoxy-ethyl)-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-methoxyethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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